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molecular formula C10H11N3OS B3798759 4-(3,5-dimethyl-4-isoxazolyl)-2-(methylthio)pyrimidine

4-(3,5-dimethyl-4-isoxazolyl)-2-(methylthio)pyrimidine

Cat. No. B3798759
M. Wt: 221.28 g/mol
InChI Key: CXJNTWDINDTASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222266B2

Procedure details

To a solution of 4-iodo-2-methylsulfanyl-pyrimidine (745 mg, 2.95 mmol) in degassed nPrOH (55 ml), 3,5-dimethyl-isoxazole-4-boronic acid (500 mg, 3.54 mmol), Na2CO3 (375 mg, 3.54 mmol), triphenylphosphine (80 mg, 0.29 mmol) and Pd(OAc)2 (20 mg, 0.09 mmol) were added. The mixture was stirred at 100° C. for 4.5 hours. The solvent was evaporated under vacuum, and the crude was dissolved in DCM and washed with water. The organic phase was dried (Na2SO4) and evaporated. The crude was purified by flash chromatography with petroleum ether-ethyl acetate (95-5 to 9-1) to give 638 mg of the title compound (97% yield).
Quantity
745 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1.[CH3:10][C:11]1[C:15](B(O)O)=[C:14]([CH3:19])[O:13][N:12]=1.C([O-])([O-])=O.[Na+].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(O)CC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:10][C:11]1[C:15]([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=2)=[C:14]([CH3:19])[O:13][N:12]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
745 mg
Type
reactant
Smiles
IC1=NC(=NC=C1)SC
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=NOC(=C1B(O)O)C
Name
Quantity
375 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
80 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
55 mL
Type
solvent
Smiles
C(CC)O
Name
Quantity
20 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the crude was dissolved in DCM
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography with petroleum ether-ethyl acetate (95-5 to 9-1)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
CC1=NOC(=C1C1=NC(=NC=C1)SC)C
Measurements
Type Value Analysis
AMOUNT: MASS 638 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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